molecular formula C14H14FN3O3S B2504273 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone CAS No. 459846-79-8

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Cat. No. B2504273
CAS RN: 459846-79-8
M. Wt: 323.34
InChI Key: YCAYNXCZCIIACR-UHFFFAOYSA-N
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Description

The compound 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a chemical entity that features a 1,3,4-oxadiazole ring, a morpholine moiety, and a fluorinated aromatic group. This structure is indicative of a potential for various biological activities, as seen in related compounds that have been synthesized and tested for their antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts and the formation of thiazolidin-4-one derivatives, as well as the refluxing of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride . Specifically, compound 3, which shares a similar oxadiazole and morpholine structure, was synthesized by refluxing the mentioned precursors and was characterized using NMR, IR, and Mass spectral studies .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies. For instance, a compound with a similar oxadiazole ring and a fluorinated phenyl group was found to belong to the monoclinic system with specific lattice parameters, and the structure was confirmed with a residual factor R of 0.048 . This suggests that the compound of interest may also crystallize in a similar system and possess a well-defined molecular geometry.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed, the reactions of structurally related compounds often involve the formation of thiazolidin-4-one derivatives and the use of catalysts to facilitate the reaction . These reactions are crucial for the synthesis of the compound and its derivatives, which can then be tested for various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized by various spectroscopic techniques. The crystallographic study of a related compound revealed its monoclinic crystal system and specific lattice parameters, which are indicative of its solid-state properties . Additionally, the biological activity screening of these compounds, such as antibacterial and antifungal activities, suggests that they have moderate to remarkable activities against certain microorganisms, with some showing superior antimicrobial activity and low minimum inhibitory concentration (MIC) values compared to standards .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity : A derivative of this compound was synthesized and characterized using NMR, IR, and Mass spectral studies. Its structure was confirmed by single crystal X-ray diffraction. This compound showed significant anti-tuberculosis activity and superior antimicrobial activity (Mamatha S.V et al., 2019).

  • Antimicrobial and Hemolytic Activity : Another study synthesized a series of derivatives, which were screened for antimicrobial and hemolytic activity. Some compounds showed significant activity against selected microbial species (Samreen Gul et al., 2017).

Pharmacological Applications

  • Inhibitors of HIV-1 Replication : Derivatives of this compound were identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating promising activity and low cytotoxicity (Zhiping Che et al., 2015).

  • Antibacterial Studies : A study reported the synthesis of derivatives with significant antibacterial activity against various microorganisms (Amit C. Patel et al., 2010).

  • Anticonvulsant Activity : This compound and its derivatives were studied for their anticonvulsant activity. The results indicated a neuroprotective and membrane-stabilizing effect (O. A. Bihdan, 2019).

  • Cytotoxic Evaluation for Cancer Treatment : Novel derivatives were synthesized and evaluated for their anticancer properties, showing potential as treatments against various cancer cell lines (V. Adimule et al., 2014).

Other Applications

  • Optoelectronic Properties : Research on the optoelectronic properties of derivatives suggested their potential for applications in OLEDs, solar cells, chemosensors, and detection of explosives (M. Thippeswamy et al., 2021).

  • Fluorescence Studies for Sensing Applications : Thiophene substituted derivatives were studied for their fluorescence quenching by aniline, demonstrating potential as aniline sensors (L. Naik et al., 2018).

Future Directions

The study of such compounds could be of interest in the development of new pharmaceuticals or materials. The ability to modify the structure by changing the substituents on the oxadiazole ring or the morpholinoethanone moiety could provide a way to tune the properties and activity of the compound .

properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAYNXCZCIIACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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